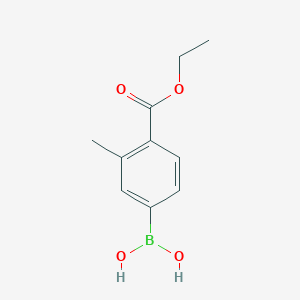

3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 2121511-23-5 . It has a molecular weight of 208.02 . The compound is solid in physical form . The IUPAC name for this compound is (4-(ethoxycarbonyl)-3-methylphenyl)boronic acid .

Molecular Structure Analysis

The InChI code for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is 1S/C10H13BO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6,13-14H,3H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound is used as a reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely applied for forming carbon-carbon bonds. The reaction conditions are mild and tolerant to various functional groups, making it a popular choice for many synthetic routes .

Receptor and Sensor for Carbohydrates

Phenylboronic acids, including this compound, can act as receptors and sensors for carbohydrates . This is due to their ability to form reversible covalent bonds with diols, which are present in carbohydrates .

Antimicrobial Agents

Phenylboronic acids have been studied for their potential as antimicrobial agents . Their unique reactivity allows them to interact with biological targets in a way that can inhibit the growth of microorganisms .

Enzyme Inhibitors

These compounds can also function as enzyme inhibitors . By binding to the active site of an enzyme, they can prevent the enzyme from carrying out its normal function, which can be useful in regulating biological processes .

Neutron Capture Therapy for Cancer

Phenylboronic acids have been explored for use in neutron capture therapy for cancer . This involves introducing a boron-containing compound into cancer cells, then exposing the cells to a beam of neutrons. The boron atoms capture the neutrons and emit radiation, which kills the cancer cells .

Transmembrane Transport

Phenylboronic acids can facilitate the transport of molecules across cell membranes . This can be useful in drug delivery, where it is often necessary to get therapeutic agents into cells .

Bioconjugation and Labeling of Proteins and Cell Surface

Phenylboronic acids can be used for the bioconjugation and labeling of proteins and cell surfaces . This can be useful in a variety of research applications, including the study of protein function and the tracking of cells .

Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

This compound is used as a reagent for the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This reaction is used in the synthesis of complex organic molecules .

Safety and Hazards

Propriétés

IUPAC Name |

(4-ethoxycarbonyl-3-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6,13-14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNELAMOJAKZGCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OCC)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(ethoxycarbonyl)phenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)